molecular formula C20H24N2O2 B2585393 (3-Methylphenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2379974-92-0

(3-Methylphenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone

Cat. No.: B2585393
CAS No.: 2379974-92-0
M. Wt: 324.424
InChI Key: LSLHOFIKJMHZAR-UHFFFAOYSA-N
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Description

(3-Methylphenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone, also known as MPMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicine and research. MPMP belongs to the class of piperidine derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.

Mechanism of Action

The mechanism of action of (3-Methylphenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone involves its interaction with the dopamine transporter (DAT), a protein that regulates the levels of dopamine in the brain. This compound acts as a competitive inhibitor of DAT, preventing the reuptake of dopamine into the presynaptic neuron and increasing the levels of dopamine in the synaptic cleft. This results in an increase in dopaminergic neurotransmission, which is associated with the rewarding and reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including an increase in locomotor activity, hyperactivity, and stereotypy in animal models. This compound has also been shown to increase the levels of dopamine and its metabolites in the brain, which is consistent with its mechanism of action as a DAT inhibitor.

Advantages and Limitations for Lab Experiments

One of the advantages of (3-Methylphenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone is its high selectivity for DAT, which makes it a useful tool for studying the role of dopamine in the brain. This compound has also been shown to have a long duration of action, which allows for prolonged studies of its effects. However, one of the limitations of this compound is its potential for abuse and addiction, which may limit its use in some research settings.

Future Directions

There are several future directions for the study of (3-Methylphenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone, including its potential use as a therapeutic agent for the treatment of Parkinson's disease and other neurodegenerative disorders. This compound may also be useful for studying the role of dopamine in addiction and other psychiatric disorders. Further research is needed to fully understand the pharmacological properties of this compound and its potential applications in medicine and research.

Synthesis Methods

The synthesis of (3-Methylphenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone involves several steps, including the reaction of 3-methylbenzoyl chloride with 4-(2-methylpyridin-4-yl)oxymethylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

(3-Methylphenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have a significant effect on the dopamine system, which is involved in reward, motivation, and addiction. This compound has also been studied for its potential use as a therapeutic agent for the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons.

Properties

IUPAC Name

(3-methylphenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-4-3-5-18(12-15)20(23)22-10-7-17(8-11-22)14-24-19-6-9-21-16(2)13-19/h3-6,9,12-13,17H,7-8,10-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLHOFIKJMHZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)COC3=CC(=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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